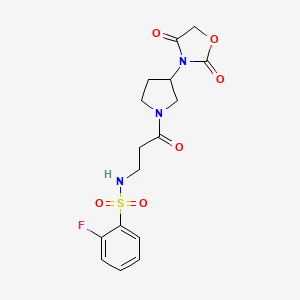

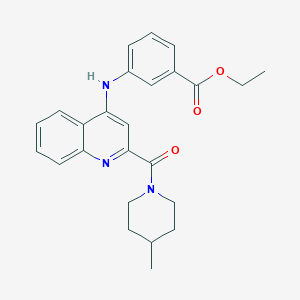

2-(1-Azepanyl)-5-chloroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Bioremediation Approaches

2-(1-Azepanyl)-5-chloroaniline, as a chloroaniline-based compound, has been studied in the context of bioremediation. Chloroanilines are significant contaminants in aquatic and terrestrial environments. Research has shown that chloroanilines can be biologically dehalogenated in polluted aquifers under methanogenic conditions. This process involves the replacement of halogens by protons in a series of reductive steps catalyzed by microorganisms (Kuhn & Suflita, 1989).

Catalysis in Medicinal Chemistry

The compound's relation to chloroamine, a similar entity, is notable in catalysis, particularly in medicinal chemistry. Chloroamine has been used effectively as an amination reagent for heteroaromatic C-H bonds of azole under copper catalysis, even at room temperature, allowing for the rapid construction of aminoazoles, which are significant in biological and medicinal chemistry (Kawano et al., 2010).

Polymer Science and Thermoresponsivity

In polymer science, derivatives of chloroaniline, like 2-chloropropionamide, have been used as initiators for the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide (NIPAM). This process produces poly(N-isopropylacrylamide) (PNIPAM) end-functionalized with various groups, affecting the polymer’s lower critical solution temperature (LCST) (Narumi et al., 2008).

Advanced Wastewater Treatment

Chloroanilines, including 2-(1-Azepanyl)-5-chloroaniline, are typical organic pollutants in chemical wastewater, resistant to conventional treatment processes. Ionizing radiation has been researched as an advanced treatment process to effectively degrade chloroanilines like 2-chloroaniline (2-CA) in wastewater, with various reactive species contributing to the degradation mechanisms (Wang & Wang, 2021).

Synthetic Applications in Chemistry

The compound and its analogs are useful in synthetic chemistry. For example, reactions involving chloroanilines have led to the synthesis of various bioactive compounds like dibenzo[b,e]azepines and dibenzo[b,f]azocines. These syntheses involve concurrent formation and transformation processes, highlighting the compound's role in creating complex molecular structures (Quintero et al., 2019).

Propiedades

IUPAC Name |

2-(azepan-1-yl)-5-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKLTMJPUAIZPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Azepanyl)-5-chloroaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2679702.png)

![5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2679704.png)

![2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine](/img/structure/B2679707.png)

![2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole](/img/structure/B2679708.png)

![ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2679709.png)

![Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate](/img/structure/B2679716.png)

![1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol](/img/structure/B2679721.png)